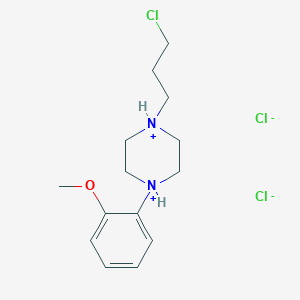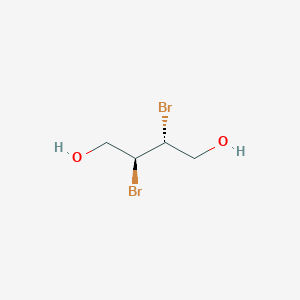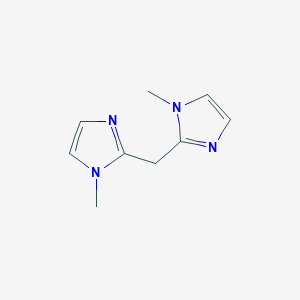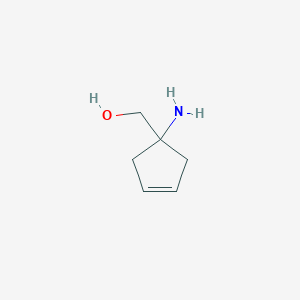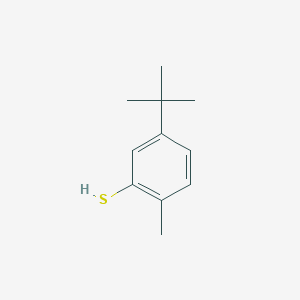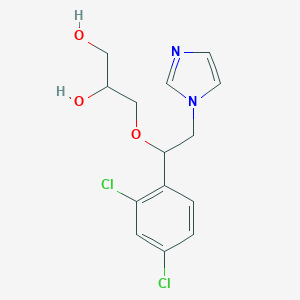![molecular formula C17H20O B050261 [1,1'-Biphenyl]-4-pentanol CAS No. 120756-57-2](/img/structure/B50261.png)
[1,1'-Biphenyl]-4-pentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has gained significant attention in recent years due to its unique properties and potential applications in various fields of science. This compound is commonly referred to as BINAPOL and is widely used in the synthesis of chiral compounds.
Applications De Recherche Scientifique
[1,1'-Biphenyl]-4-pentanol has found significant applications in various fields of science. It is widely used as a chiral ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. BINAPOL has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. It has also been used as a chiral auxiliary in the synthesis of complex molecules. Apart from its applications in organic synthesis, BINAPOL has also been used as a chiral selector in chromatography and as a chiral dopant in liquid crystals.
Mécanisme D'action
The mechanism of action of [1,1'-Biphenyl]-4-pentanol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex then reacts with a substrate to give a chiral product. The chiral ligand plays a crucial role in determining the stereochemistry of the product. BINAPOL has a unique structure that allows it to form stable complexes with metal catalysts, making it an excellent chiral ligand.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of [1,1'-Biphenyl]-4-pentanol. However, studies have shown that it is relatively non-toxic and has low environmental impact. It has been used in various lab experiments without any adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The use of [1,1'-Biphenyl]-4-pentanol as a chiral ligand in asymmetric catalysis has several advantages. It is a readily available and inexpensive compound, and its synthesis is relatively straightforward. BINAPOL has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. However, it also has limitations. The synthesis of BINAPOL requires the use of toxic and expensive catalysts, which can limit its scalability. Additionally, the separation of the diastereomers can be challenging and time-consuming.
Orientations Futures
There are several future directions for the research and application of [1,1'-Biphenyl]-4-pentanol. One area of research is the development of new and more efficient catalysts for its synthesis. Another direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, the use of BINAPOL in biocatalysis and enzymatic reactions is an area of growing interest. Further studies are needed to explore the potential of this compound fully.
Conclusion:
In conclusion, [1,1'-Biphenyl]-4-pentanol is a chiral alcohol that has found significant applications in asymmetric catalysis. Its unique structure and properties make it an excellent chiral ligand for the synthesis of chiral compounds. The synthesis method for BINAPOL is relatively straightforward, and it has a high affinity for metal catalysts, resulting in high reaction rates and excellent enantioselectivity. While there are limitations to its use, such as the use of toxic and expensive catalysts, the potential applications of [1,1'-Biphenyl]-4-pentanol in various fields of science make it an exciting compound for future research.
Propriétés
Numéro CAS |
120756-57-2 |
|---|---|
Nom du produit |
[1,1'-Biphenyl]-4-pentanol |
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
5-(4-phenylphenyl)pentan-1-ol |
InChI |
InChI=1S/C17H20O/c18-14-6-2-3-7-15-10-12-17(13-11-15)16-8-4-1-5-9-16/h1,4-5,8-13,18H,2-3,6-7,14H2 |
Clé InChI |
GKFQLFNRJVCOFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCO |
Synonymes |
5-(4-BIPHENYLYL)PENTANOL |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

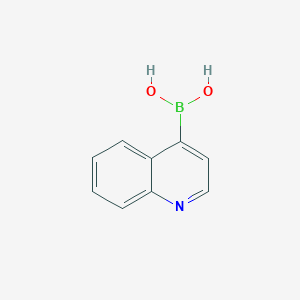
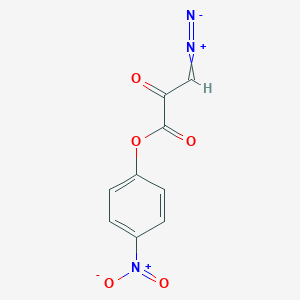
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B50183.png)

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
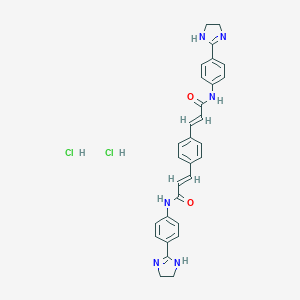
![3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B50196.png)
